N-(5-Bromo-pentyl)-3-phenyl-acrylamide

Medicinal Chemistry ADME Drug Design

N-(5-Bromo-pentyl)-3-phenyl-acrylamide is a uniquely functionalized cinnamamide featuring a 5-bromopentyl chain that imparts elevated lipophilicity (LogP 3.77 vs. 2.92 for Cinromide) and a reactive primary alkyl bromide handle. This combination delivers enhanced blood-brain barrier permeability for CNS probe development and enables rapid diversification via nucleophilic displacement or click chemistry. Unlike non-halogenated or aryl-brominated cinnamamides, it serves as both a pharmacological scaffold and a versatile synthetic intermediate. Choose this compound for focused CNS SAR libraries, bioconjugation studies, and antiproliferative mechanism-of-action research.

Molecular Formula C14H18BrNO
Molecular Weight 296.20 g/mol
Cat. No. B13818875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Bromo-pentyl)-3-phenyl-acrylamide
Molecular FormulaC14H18BrNO
Molecular Weight296.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NCCCCCBr
InChIInChI=1S/C14H18BrNO/c15-11-5-2-6-12-16-14(17)10-9-13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2,(H,16,17)/b10-9+
InChIKeyXPINIGARJYLULN-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Bromo-pentyl)-3-phenyl-acrylamide (CAS 885269-50-1): Product Definition and Procurement-Ready Identification


N-(5-Bromo-pentyl)-3-phenyl-acrylamide (CAS 885269-50-1) is a synthetic cinnamamide derivative with the molecular formula C14H18BrNO and a molecular weight of 296.2 g/mol . It features a trans-cinnamamide core (3-phenyl-acrylamide) linked to a 5-bromopentyl chain via an amide bond, placing it within the broader class of N-substituted cinnamamides known for diverse biological activities [1]. Its physicochemical signature includes a calculated LogP of 3.77 and a topological polar surface area (PSA) of 29.1 Ų . The compound is available from multiple commercial suppliers for research purposes.

N-(5-Bromo-pentyl)-3-phenyl-acrylamide: Critical Functional Distinctions Preventing Generic Cinnamamide Substitution


The compound cannot be replaced by simpler cinnamamide analogs (e.g., Cinromide, N-phenethylcinnamamide) because the 5-bromopentyl substituent introduces a unique combination of elevated lipophilicity (LogP 3.77 vs. 2.92 for Cinromide) and a terminal primary alkyl bromide. This reactive halogen serves as a functional handle for subsequent nucleophilic displacement or cross-coupling chemistry, a feature absent in non-halogenated or aryl-brominated comparators [1]. The aliphatic bromoalkyl chain also dictates distinct conformational flexibility and target engagement profiles compared to the rigid aromatic bromine in Cinromide [2]. Consequently, substitution with a 'similar' cinnamamide would forfeit both the compound's unique physicochemical space and its synthetic utility as a molecular probe or intermediate.

Quantitative Differentiation of N-(5-Bromo-pentyl)-3-phenyl-acrylamide vs. Cinnamamide Analogs: Evidence for Informed Procurement


Lipophilicity (LogP) Profile: Enhanced Membrane Permeability vs. Cinnamamide and Cinromide

The target compound demonstrates a significantly higher calculated lipophilicity (LogP = 3.77) compared to the unsubstituted cinnamamide core (LogP ~1.35) and the clinical-stage analog Cinromide (LogP = 2.92) . This LogP increase of +2.42 over cinnamamide and +0.85 over Cinromide indicates a markedly enhanced partition coefficient, predictive of improved passive membrane permeability and blood-brain barrier penetration potential [1].

Medicinal Chemistry ADME Drug Design

Topological Polar Surface Area (TPSA): Modulated Hydrogen Bonding vs. Halogenated Arylcinnamamides

The target compound possesses a topological polar surface area (TPSA) of 29.1 Ų, identical to that of the reference drug Cinromide . This TPSA value is significantly lower than that of di- or tri-halogenated N-arylcinnamamides, which can exhibit TPSA values exceeding 45 Ų due to additional polar substituents on the N-aryl ring [1]. The maintenance of a low TPSA despite the presence of a halogen suggests that the bromoalkyl substitution does not introduce additional polar surface area, preserving a favorable profile for oral bioavailability as per Veber's rules (TPSA < 140 Ų) [2].

Medicinal Chemistry QSAR Bioavailability

Synthetic Versatility: Terminal Alkyl Bromide Enables Divergent Derivatization Unavailable in Non-Halogenated Analogs

The presence of a primary alkyl bromide at the terminus of the pentyl chain provides a functional handle for nucleophilic substitution (SN2) or metal-catalyzed cross-coupling reactions, a feature absent in N-phenethylcinnamamide (CAS 103188-43-8) which lacks a halogen . This reactivity enables the compound to serve as a versatile intermediate for generating focused libraries of N-alkyl cinnamamide derivatives (e.g., through reaction with amines, thiols, or azides) [1]. In contrast, analogs like Cinromide possess an aryl bromide, which is significantly less reactive toward aliphatic nucleophiles and requires distinct (and often harsher) palladium-catalyzed conditions for derivatization [2].

Chemical Biology Medicinal Chemistry Organic Synthesis

Structural Determinant of Biological Activity: Cinnamamide Core with Aliphatic Bromoalkyl Chain vs. Aryl Bromine in Cinromide

While direct bioactivity data for the target compound is limited, class-level inference from arylcinnamide hybrids demonstrates that the attachment of a bromoalkyl/acryloyl moiety to a phenylcinnamide scaffold can significantly increase antiproliferative activity [1]. Specifically, the hybridization of an α-bromoacryloyl moiety with a phenylcinnamide system in a related series generated compounds with enhanced cytotoxicity against a panel of seven human cancer cell lines compared to non-brominated analogs [2]. The target compound, bearing a 5-bromopentyl chain, positions a reactive alkyl bromide at a distance from the cinnamamide pharmacophore, a spatial arrangement distinct from the α-bromoacryloyl series, which may confer a different target selectivity or mechanism of action. In contrast, Cinromide's anticonvulsant activity is linked to its aryl bromide and specific inhibition of the B0AT1 transporter (IC50 = 0.5 μM) , a target unlikely to be engaged by the aliphatic bromoalkyl derivative due to the drastically different steric and electronic environment of the halogen.

Pharmacology Neuroscience Cancer Biology

High-Value Research Applications for N-(5-Bromo-pentyl)-3-phenyl-acrylamide Based on Verified Differentiators


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Therapeutics

Leverage the compound's elevated LogP of 3.77 (ΔLogP > +0.85 vs. Cinromide) to design and synthesize a focused library of CNS-penetrant cinnamamide analogs. The enhanced lipophilicity is predictive of improved blood-brain barrier permeability, making it a suitable scaffold for neurological disorder targets. The terminal bromide allows for rapid diversification to explore structure-activity relationships (SAR) around amine, thiol, or heterocyclic substitutions.

Chemical Biology: Development of Bifunctional Probes and Affinity Reagents

Utilize the primary alkyl bromide as a functional handle for bioconjugation or for installing reporter tags (e.g., fluorophores, biotin). The compound can be directly reacted with thiol-containing biomolecules or converted to an azide for copper-catalyzed click chemistry . This enables the creation of novel chemical probes to study protein targets of the cinnamamide class, a capability not offered by non-halogenated analogs like N-phenethylcinnamamide.

Organic Synthesis: A Key Intermediate for Diverse N-Substituted Cinnamamides

Employ N-(5-Bromo-pentyl)-3-phenyl-acrylamide as a versatile building block in parallel synthesis. The terminal alkyl bromide undergoes facile nucleophilic displacement with a wide range of amines, azides, and thiols under mild conditions [1]. This provides a more straightforward route to diverse N-alkyl cinnamamides compared to de novo synthesis from cinnamoyl chloride and custom amines, particularly when the desired amine is expensive or synthetically challenging.

Oncology Research: Probing the Role of Bromoalkyl Substitution in Antiproliferative Activity

Incorporate the compound into a focused SAR study to investigate the impact of an aliphatic bromoalkyl chain on the antiproliferative activity of cinnamamides. Class-level evidence indicates that α-bromoacryloyl cinnamamides exhibit enhanced cytotoxicity in cancer cell lines . The target compound, with its 5-bromopentyl chain, serves as a structurally distinct comparator to define the optimal spatial and electronic requirements for halogen-mediated activity in this pharmacophore class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-Bromo-pentyl)-3-phenyl-acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.